molecular formula C5H8FNO2 B14022881 2-(3-Fluoroazetidin-1-yl)acetic acid

2-(3-Fluoroazetidin-1-yl)acetic acid

Cat. No.: B14022881
M. Wt: 133.12 g/mol
InChI Key: CHUIXWMKHUHORU-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-1-yl)acetic acid is an organic compound with the molecular formula C5H8FNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a fluorine atom attached to the third carbon and an acetic acid moiety attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 3-fluoropropylamine, cyclization can be achieved using reagents like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction. For example, the azetidine ring can be reacted with bromoacetic acid in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroazetidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the fluorine with an azide group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Azide derivatives or other substituted products.

Scientific Research Applications

2-(3-Fluoroazetidin-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infections.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Azetidineacetic acid, 3-fluoro-: Similar structure but lacks the fluorine atom at the third position.

    2-(3,3-Difluoroazetidin-1-yl)acetic acid: Contains two fluorine atoms at the third position instead of one.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid moiety.

Uniqueness

2-(3-Fluoroazetidin-1-yl)acetic acid is unique due to the presence of both the azetidine ring and the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

2-(3-fluoroazetidin-1-yl)acetic acid

InChI

InChI=1S/C5H8FNO2/c6-4-1-7(2-4)3-5(8)9/h4H,1-3H2,(H,8,9)

InChI Key

CHUIXWMKHUHORU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(=O)O)F

Origin of Product

United States

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